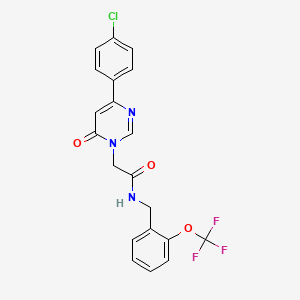
1-(6H)-嘧啶-6-基)-N-(2-(三氟甲氧基)苄基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide is a useful research compound. Its molecular formula is C20H15ClF3N3O3 and its molecular weight is 437.8. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 研究人员已经调查了该化合物作为抗癌剂的潜力。其独特的化学结构表明它可能干扰癌细胞的生长或存活途径。 需要进一步研究以探索其对特定癌症类型的有效性和作用机制 .
- 炎症在各种疾病中起着至关重要的作用。一些研究已经探索了该化合物的抗炎作用。 它可能调节炎症通路,使其成为治疗类风湿性关节炎或炎症性肠病等疾病的药物开发候选物 .
- 该化合物中的三氟甲氧基苄基部分可能有助于其抗菌特性。研究人员已经调查了它对细菌、真菌和病毒的活性。 了解其作用方式和在治疗感染中的潜在应用是正在进行的研究领域 .
- 神经退行性疾病,如阿尔茨海默病和帕金森病,以神经元损伤为特征。一些研究表明该化合物可能具有神经保护作用。 它可能潜在地减轻神经组织的氧化应激或炎症 .
- 该化合物的嘧啶环和苄基可能与酶或受体相互作用。研究人员已经探索了它对特定靶点的抑制作用,例如激酶或 G 蛋白偶联受体。 这些发现可能对药物设计有影响 .
- 除了医药用途外,人们还对了解该化合物的环境归宿和行为感兴趣。研究人员研究其持久性、降解和对生态系统的潜在影响。 这些知识有助于风险评估和环境保护策略 .
抗癌特性
抗炎活性
抗菌潜力
神经保护作用
酶和受体的抑制剂
环境应用
生物活性
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide is a synthetic compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrimidine ring substituted with a chlorophenyl group and an acetamide moiety. The trifluoromethoxy group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.
| Property | Value |
|---|---|
| Chemical Formula | C₁₆H₁₃ClN₄O₂ |
| Molecular Weight | 360.8 g/mol |
| CAS Number | 1251625-09-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been studied for its role as an inhibitor of various enzymes involved in metabolic pathways, particularly focusing on microsomal epoxide hydrolase (mEH), which plays a crucial role in the metabolism of xenobiotics and endogenous lipid mediators .
Enzyme Inhibition Studies
Research indicates that the compound exhibits potent inhibitory effects on mEH, with IC50 values reported in the low nanomolar range, suggesting a strong affinity for this target . The binding interactions have been rationalized through molecular docking studies, revealing critical pharmacophore units that contribute to its inhibitory potency.
Biological Activities
- Anti-inflammatory Activity :
- Anticancer Potential :
- Cytotoxicity Assessments :
Case Study 1: Inhibition of mEH
A study conducted by Barnych et al. highlighted the effectiveness of various substituted acetamides in inhibiting mEH, with 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide being one of the most potent inhibitors identified. The study provided detailed IC50 values and structure-activity relationship (SAR) insights that could guide future drug design efforts .
Case Study 2: Anti-inflammatory Effects
In another study focused on anti-inflammatory activity, this compound was tested in a rat model of inflammation. Results indicated a significant reduction in paw swelling compared to control groups, supporting its potential as an anti-inflammatory agent .
属性
IUPAC Name |
2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N3O3/c21-15-7-5-13(6-8-15)16-9-19(29)27(12-26-16)11-18(28)25-10-14-3-1-2-4-17(14)30-20(22,23)24/h1-9,12H,10-11H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDUOHHQAWBXMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














